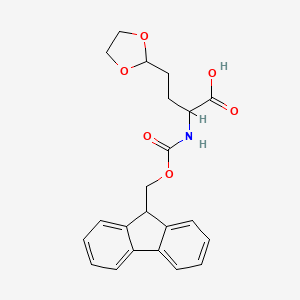

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Description

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is an Fmoc-protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amino functionality, enabling controlled deprotection during peptide assembly . The compound features a 1,3-dioxolane substituent at the C4 position of the butanoic acid backbone, which introduces unique steric and electronic properties. This dioxolane moiety, a cyclic acetal, enhances solubility in organic solvents and may act as a bioisostere for carbohydrate-derived structures in peptide design .

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOSIONZRWRVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling with Butanoic Acid: The final step involves coupling the dioxolane and Fmoc-protected amine with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups within the dioxolane ring or the Fmoc group, resulting in alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amino groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Structural Comparison

The compound is part of a broader class of Fmoc-protected amino acids with variable substituents at the C4 position. Key structural analogs include:

*Molecular formula and weight inferred from structural analogs and substituent contributions.

Physicochemical Properties

- Solubility : The dioxolane group increases polarity compared to aromatic substituents (e.g., phenyl, naphthyl), enhancing solubility in polar aprotic solvents like DMF and DMSO . Azido derivatives (e.g., ) exhibit moderate solubility due to their polar but bulky substituents.

- Stability : The dioxolane acetal is acid-labile, requiring neutral or basic conditions during synthesis and storage. In contrast, chlorophenyl () and trifluoromethoxyphenyl () groups are stable under acidic conditions, making them suitable for harsh synthetic steps.

- Reactivity : The dioxolane can undergo acid-catalyzed hydrolysis to release formaldehyde, limiting its use in acidic environments. Azido groups () enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Biological Activity

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C26H23NO6

- Molecular Weight : 441.46 g/mol

This compound features a dioxolane ring and a fluorenylmethoxycarbonyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl chloride with an appropriate amine in the presence of a base. The use of dioxolane as a substituent is critical for enhancing the compound's solubility and biological activity.

Antibacterial Activity

Research indicates that derivatives of dioxolanes exhibit a broad spectrum of antibacterial activity. A study focused on various 1,3-dioxolane derivatives found that many compounds demonstrated significant inhibitory effects against common bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Pseudomonas aeruginosa | 1250 |

| Compound C | Escherichia coli | >2000 |

These results suggest that while some derivatives show potent activity against specific strains, others may be less effective.

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It has shown promising results against Candida albicans, a common fungal pathogen. The comparative analysis of antifungal activity is presented in Table 2:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 500 |

| Compound B | Candida glabrata | 1000 |

The data indicate that certain derivatives maintain effective antifungal properties, which could be leveraged in therapeutic applications.

Case Studies

- Study on Dioxolane Derivatives : A comprehensive investigation into various dioxolane derivatives highlighted their potential as antibacterial agents. The study demonstrated that modifications to the dioxolane structure could significantly enhance biological activity against Gram-positive bacteria .

- Fluorenylmethoxycarbonyl Compounds : Research focusing on fluorenylmethoxycarbonyl compounds revealed their efficacy in inhibiting bacterial growth, particularly in resistant strains. The incorporation of the fluorenyl group was noted to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.